![molecular formula C20H24N4O5S2 B240994 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as Sulfasalazine and has been extensively studied for its anti-inflammatory and immunomodulatory properties.
作用机制
Sulfasalazine exerts its therapeutic effects through multiple mechanisms of action. The compound is metabolized in the body to sulfapyridine and 5-aminosalicylic acid, which are responsible for its anti-inflammatory and immunomodulatory properties. Sulfapyridine inhibits the production of pro-inflammatory cytokines, while 5-aminosalicylic acid inhibits the production of reactive oxygen species and prostaglandins.
生化和生理效应
Sulfasalazine has been shown to have several biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain in patients with rheumatoid arthritis and other inflammatory diseases. Sulfasalazine has also been shown to improve the symptoms of ulcerative colitis and Crohn's disease, including diarrhea and abdominal pain. In addition, Sulfasalazine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
Sulfasalazine has several advantages for lab experiments, including its well-established synthesis method and its known mechanism of action. The compound is also readily available and relatively inexpensive, making it a popular choice for researchers. However, Sulfasalazine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of Sulfasalazine. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Another direction is the exploration of the compound's potential in the treatment of other diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully understand the mechanisms of action of Sulfasalazine and its potential side effects.
合成方法
Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid. The resulting compound is then reduced to 4-amino-3-nitrobenzoic acid, which is subsequently reacted with 4-methyl-1-piperazine to yield Sulfasalazine. The synthesis of Sulfasalazine is a complex process and requires the use of specialized equipment and techniques.
科学研究应用
Sulfasalazine has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The compound has been shown to have anti-inflammatory and immunomodulatory properties, making it an attractive candidate for the treatment of these diseases. In addition, Sulfasalazine has been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
属性
产品名称 |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C20H24N4O5S2 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N4O5S2/c1-22-11-13-23(14-12-22)17-4-2-16(3-5-17)21-31(28,29)19-8-6-18(7-9-19)24-20(25)10-15-30(24,26)27/h2-9,21H,10-15H2,1H3 |
InChI 键 |
HTPURGUWJXKJPH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
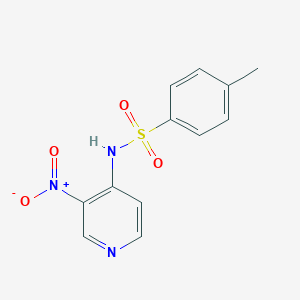
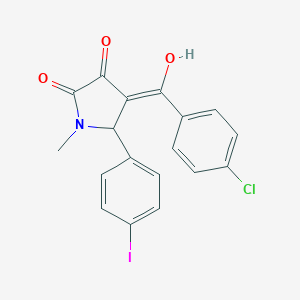
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
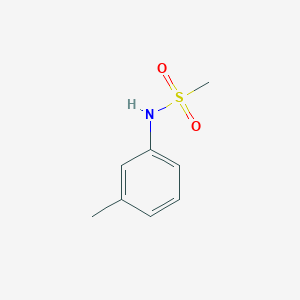
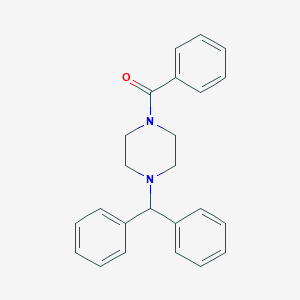
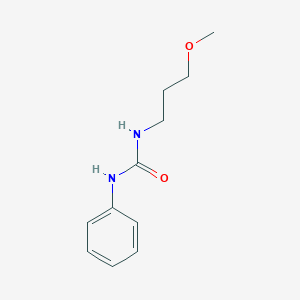
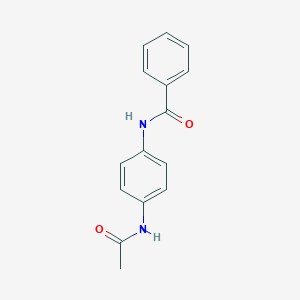

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
